Ethan-d5-amine

Overview

Description

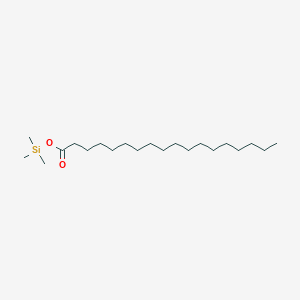

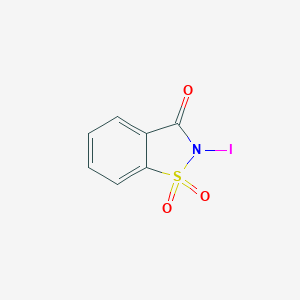

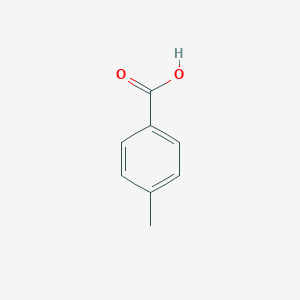

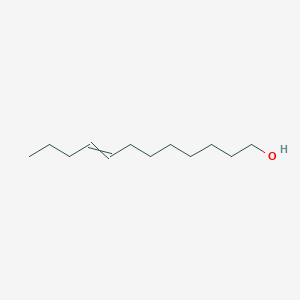

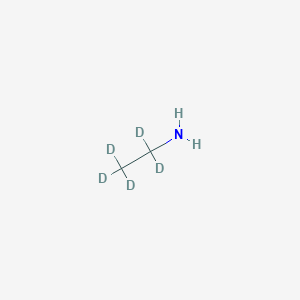

Ethan-d5-amine, also known as Ethyl-d5-amine, is a compound with the formula C2H2D5N . Its molecular weight is 50.1145 . The IUPAC Standard InChI is InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/i1D3,2D2 .

Synthesis Analysis

Amines, including this compound, can be synthesized by various methods . These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed .

Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using specific software .

Chemical Reactions Analysis

Amines, including this compound, can undergo various reactions . These include alkylation and acylation, where primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .

Physical And Chemical Properties Analysis

This compound is a colorless gas or water-white liquid with an ammonia-like odor . It has a molecular weight of 50.1145 . It is miscible in water and has a vapor pressure of 874 mmHg .

Scientific Research Applications

Computational Modeling and Simulation of CO2 Capture

A significant application of amines in scientific research involves the capture of CO2 using aqueous organic amines. Computational methods, including high-level quantum chemical methods and molecular dynamics, have been utilized to study the reactions between carbon dioxide and amines. These studies aim to understand the mechanisms of amine-CO2 reactions and design more efficient carbon capture agents. The computational simulations offer insights into the effectiveness of various amine-based agents in capturing CO2, highlighting the potential for computational methods to complement experimental efforts in developing carbon capture technologies (Yang et al., 2017).

Organocatalysis and Reactivities

Amines have played a pivotal role in the field of organocatalysis, which has been propelled by both empirical discoveries and computational insights. Quantum mechanical calculations, particularly with density functional theory (DFT), have advanced the understanding of organocatalysis involving amines. These studies have contributed to the development of new synthetic methodologies and the enhancement of reaction selectivities and efficiencies, demonstrating the importance of amines in facilitating diverse organic transformations (Cheong et al., 2011).

Amine-functionalized Metal–Organic Frameworks

Research into amine-functionalized metal–organic frameworks (MOFs) has revealed their significant potential in applications such as CO2 capture and catalysis. The introduction of amino functionalities into MOFs enhances their interaction with CO2, leading to improved sorption capacities. Furthermore, these functionalized MOFs have been explored for their catalytic properties, offering new approaches to catalysis and separation processes. The versatility of amine-functionalized MOFs highlights the broad applicability of amines in material science and environmental technology (Lin et al., 2016).

Reductive Amination and Hydrogen as a Reducing Agent

The process of reductive amination, where aldehydes or ketones react with amines in the presence of a reducing agent, showcases another vital application of amines in synthetic chemistry. This method is critical for the synthesis of primary, secondary, and tertiary alkyl amines, which are fundamental components in pharmaceuticals, agrochemicals, and materials. The use of hydrogen as a reducing agent in reductive amination has been extensively reviewed, indicating the process's significance in industrial and academic settings for the efficient production of amines (Irrgang & Kempe, 2020).

Safety and Hazards

Ethan-d5-amine is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It may cause respiratory irritation and is toxic to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Mechanism of Action

Target of Action

Ethan-d5-amine, also known as Ethyl-d5-amine, is a derivative of ammonia in which one hydrogen atom is replaced by an ethyl group Amines, in general, are known to interact with various biological targets, including enzymes and receptors, where they can act as nucleophiles .

Mode of Action

The mode of action of this compound involves its interaction with its targets. As a nucleophile, it can react with carbonyl compounds to form imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible .

Biochemical Pathways

The formation of imine derivatives (schiff bases) suggests that it may be involved in various biochemical reactions where these compounds play a role .

Pharmacokinetics

Amines with fewer than five carbon atoms, like this compound, are generally water-soluble . This suggests that this compound could be readily absorbed and distributed in the body. Its metabolism and excretion would depend on various factors, including its interactions with metabolic enzymes.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. The formation of imine derivatives suggests that it could potentially influence various cellular processes where these compounds are involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH can affect the rate of imine formation, which is generally greatest near a pH of 5 . Additionally, the compound’s water solubility suggests that its action could be influenced by the hydration status of the body .

Biochemical Analysis

Biochemical Properties

Ethan-d5-amine, like other amines, is expected to participate in biochemical reactions involving amine groups. It may interact with enzymes such as transaminases , which are known to act on amines and are involved in important biochemical pathways. The nature of these interactions could involve the formation of enzyme-substrate complexes, followed by biochemical transformations.

Cellular Effects

For instance, biogenic amines, which include aliphatic amines like ethylamine, have essential physiological functions such as the regulation of growth and blood pressure and control of nerve conduction .

Molecular Mechanism

Amines are known to undergo metabolic activation by N-hydroxylation of the exocyclic amine groups to produce reactive intermediates, which are implicated in DNA damage and genotoxicity .

Dosage Effects in Animal Models

It is known that the effects of amines can vary with different dosages, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

This compound, like other amines, is likely to be involved in various metabolic pathways. Amines are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells .

Transport and Distribution

Amines are known to interact with various transporters and binding proteins, which can affect their localization or accumulation .

Subcellular Localization

Some amines are known to localize to specific compartments or organelles based on targeting signals or post-translational modifications .

Properties

IUPAC Name |

1,1,2,2,2-pentadeuterioethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSNBJAOOMFDIB-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938763 | |

| Record name | (~2~H_5_)Ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

50.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17616-24-9 | |

| Record name | Ethan-d5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017616249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_5_)Ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why use deuterium-labeled nitrosomethylethylamines in cancer research?

A: Researchers used deuterium-labeled nitrosomethylethylamine compounds, including nitrosomethylethyl-d5-amine, to investigate the impact of deuterium substitution on the carcinogenic potential of these compounds. By comparing the effects of deuterated and non-deuterated forms, researchers aimed to gain insights into the mechanisms of cancer development related to these compounds. [, ]

Q2: The study mentions that nitrosomethylethyl-d5-amine was more carcinogenic than the non-deuterated form. What could explain this difference?

A: While the study demonstrates that replacing hydrogens with deuterium in specific positions of nitrosomethylethylamine increased its carcinogenicity in rats, the exact reasons are not fully explained within the provided abstracts []. It is known that deuterium, being heavier than hydrogen, can alter the rates of chemical reactions involving the breaking of C-H bonds. This is known as the kinetic isotope effect. It is possible that this effect, influencing the metabolism or breakdown of nitrosomethylethyl-d5-amine within the body, could contribute to the observed increase in carcinogenicity. Further research is needed to elucidate the precise mechanisms underlying this difference. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.